molecular formula C10H7BrClNO B598435 7-Bromo-3-chloro-4-hydroxy-6-methylquinoline CAS No. 1204811-46-0

7-Bromo-3-chloro-4-hydroxy-6-methylquinoline

Cat. No.: B598435
CAS No.: 1204811-46-0
M. Wt: 272.526
InChI Key: WWSCDKVHKOHMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-chloro-4-hydroxy-6-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloro-4-hydroxy-6-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 4-hydroxy-6-methylquinoline under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloro-4-hydroxy-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-3-chloro-4-hydroxy-6-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-4-hydroxy-6-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methylquinoline: Lacks the bromine and chlorine substitutions.

    7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid: Contains additional carboxylic acid functionality.

    4-Chloro-6-methylquinoline: Lacks the bromine and hydroxyl groups

Uniqueness

7-Bromo-3-chloro-4-hydroxy-6-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1204811-46-0

Molecular Formula

C10H7BrClNO

Molecular Weight

272.526

IUPAC Name

7-bromo-3-chloro-6-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7BrClNO/c1-5-2-6-9(3-7(5)11)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14)

InChI Key

WWSCDKVHKOHMSF-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1)C(=O)C(=CN2)Cl)Br

Synonyms

7-Bromo-3-chloro-4-hydroxy-6-methylquinoline

Origin of Product

United States

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